molecular formula C15H17NO3 B7565504 (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone

(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone

Cat. No. B7565504
M. Wt: 259.30 g/mol
InChI Key: KIXXTXJHFKANTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone, also known as HMBM, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also has antioxidant properties that help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and protect neurons from damage. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a relatively low toxicity profile, which makes it a safer alternative to other drugs that are used in cancer and neurodegenerative disease research. However, one limitation is that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone derivatives that may have improved efficacy and safety profiles. Another area of interest is the investigation of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in humans.

Synthesis Methods

(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 1-(4-hydroxypiperidin-1-yl)propan-2-one with 5-methyl-2-nitrobenzoic acid, followed by reduction and cyclization. The final product is obtained through purification and isolation using column chromatography.

Scientific Research Applications

(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone exhibited anti-cancer activity by inducing apoptosis in cancer cells. Another study showed that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone had neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-2-3-13-11(8-10)9-14(19-13)15(18)16-6-4-12(17)5-7-16/h2-3,8-9,12,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXXTXJHFKANTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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